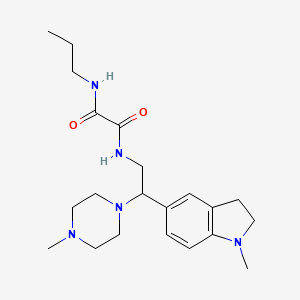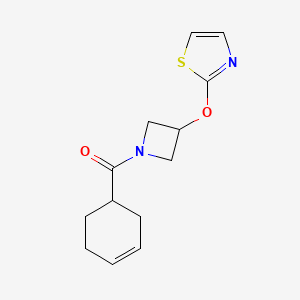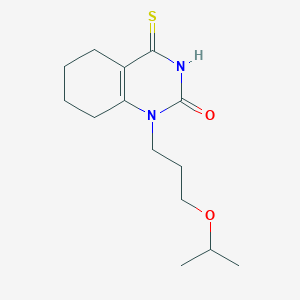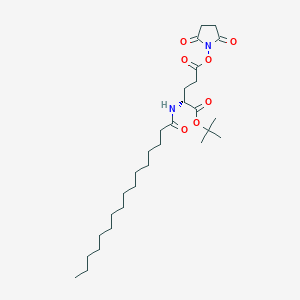
N1-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-propyloxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-propyloxalamide, also known as MIPEP, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various research fields. MIPEP is a small molecule that belongs to the class of oxalamide compounds and has shown promising results in several studies related to neuroscience, cancer, and other diseases.
Wirkmechanismus
The mechanism of action of N1-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-propyloxalamide is not fully understood, but it is believed to involve the modulation of several cellular pathways. This compound has been shown to activate the Nrf2-ARE pathway, which is involved in the regulation of oxidative stress and inflammation. This compound can also inhibit the Akt/mTOR pathway, which is involved in cell proliferation and survival. This compound has also been found to modulate the expression of several genes involved in apoptosis and cell cycle regulation.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects, including the modulation of oxidative stress, inflammation, and apoptosis. This compound can also regulate the expression of several genes involved in cell cycle regulation and cell proliferation. In addition, this compound has been found to have neuroprotective effects and can prevent neuronal damage caused by oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
N1-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-propyloxalamide has several advantages for lab experiments, including its high purity and stability. This compound is also easy to synthesize and can be obtained in high yield. However, this compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations. This compound also has limited bioavailability, which may limit its efficacy in vivo.
Zukünftige Richtungen
N1-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-propyloxalamide has shown promising results in several studies, and there is a need for further research to explore its potential applications in various research fields. Some future directions for this compound research include:
1. Investigating the efficacy of this compound in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
2. Studying the potential applications of this compound in treating other diseases such as diabetes, obesity, and cardiovascular diseases.
3. Exploring the molecular mechanisms underlying the neuroprotective and anti-cancer effects of this compound.
4. Developing novel this compound analogs with improved bioavailability and efficacy.
Conclusion:
In conclusion, this compound is a novel compound that has shown promising results in several studies related to neuroscience, cancer, and other diseases. This compound has several advantages for lab experiments, including its high purity and stability, but also has some limitations such as low solubility and potential toxicity. Future research directions for this compound include investigating its efficacy in animal models of neurodegenerative diseases, exploring its potential applications in treating other diseases, and developing novel analogs with improved bioavailability and efficacy.
Synthesemethoden
The synthesis of N1-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-propyloxalamide involves the reaction of 1-methylindole-5-carboxylic acid with 4-methylpiperazine in the presence of coupling agents such as EDC and HOBt. The resulting intermediate is then reacted with propylamine and oxalyl chloride to obtain this compound in high yield and purity. The synthesis of this compound has been optimized by several research groups, and various modifications have been made to improve the efficiency of the reaction.
Wissenschaftliche Forschungsanwendungen
N1-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-propyloxalamide has been extensively studied for its potential applications in various research fields, including neuroscience, cancer, and other diseases. In neuroscience, this compound has been shown to have neuroprotective effects and can prevent neuronal damage caused by oxidative stress and inflammation. This compound has also been found to have anti-cancer properties and can induce apoptosis in cancer cells. In addition, this compound has been studied for its potential applications in treating other diseases such as diabetes, obesity, and cardiovascular diseases.
Eigenschaften
IUPAC Name |
N'-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N-propyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N5O2/c1-4-8-22-20(27)21(28)23-15-19(26-12-10-24(2)11-13-26)16-5-6-18-17(14-16)7-9-25(18)3/h5-6,14,19H,4,7-13,15H2,1-3H3,(H,22,27)(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVJSLPOXJKLQGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(=O)NCC(C1=CC2=C(C=C1)N(CC2)C)N3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-fluorophenyl)-2-(7-oxo-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2788324.png)
![2-chloro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-5-(trifluoromethyl)benzenesulfonamide](/img/structure/B2788325.png)
![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2,5-dichlorobenzamide](/img/structure/B2788326.png)

methanone](/img/structure/B2788328.png)
![2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B2788330.png)
![2-[1-(2-Cyclopropylpyrimidin-4-yl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B2788333.png)



![Ethyl 2-[({[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetyl)amino]benzoate](/img/structure/B2788341.png)

![7-(4-(4-Chlorobenzyl)piperazin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2788344.png)